N-mesityl-2-phenoxypropanamide

Description

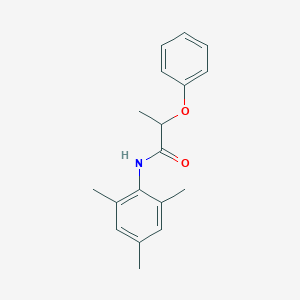

N-Mesityl-2-phenoxypropanamide is a propanamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and a phenoxy group at the second carbon of the propane backbone. The mesityl group’s steric bulk and electron-donating methyl substituents may influence solubility, reactivity, and binding interactions compared to simpler aryl or alkyl substituents.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-phenoxy-N-(2,4,6-trimethylphenyl)propanamide |

InChI |

InChI=1S/C18H21NO2/c1-12-10-13(2)17(14(3)11-12)19-18(20)15(4)21-16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,19,20) |

InChI Key |

FEAWJLFDWOEPCN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares N-mesityl-2-phenoxypropanamide (hypothetical) with structurally related propanamide derivatives from the evidence:

*Hypothetical structure inferred from nomenclature conventions.

Functional Group Impact on Properties

- Mesityl vs. Phenyl/Diethyl Groups : The mesityl group’s steric bulk may reduce metabolic degradation compared to smaller substituents like phenyl () or diethyl (). This could enhance biological half-life in pharmaceutical applications.

- The sec-butyl group in adds hydrophobicity, which might affect solubility .

- Amino Groups: Amino substituents () introduce H-bond donors/acceptors, critical for target binding in drug design. For example, the 4-amino-2-methylphenyl group in could facilitate interactions with enzyme active sites .

Research Implications and Gaps

- Synthetic Feasibility : The mesityl group’s synthesis may require advanced regioselective alkylation techniques, contrasting with simpler substituents in analogs.

- Application Potential: Amino-substituted analogs () are candidates for kinase inhibitors or antimicrobial agents, while chlorinated derivatives () might serve as agrochemical intermediates.

- Data Limitations: The absence of direct studies on this compound underscores the need for targeted research on its physicochemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.